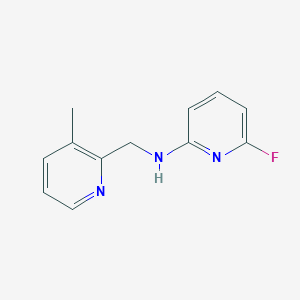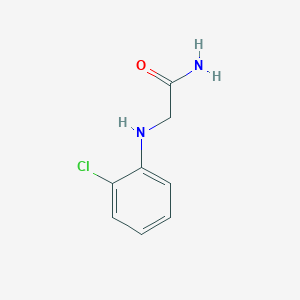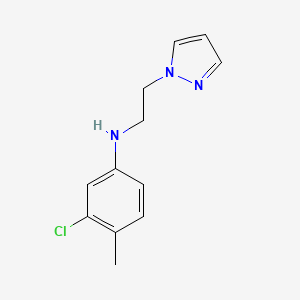
n-(2-(1h-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring attached to an ethyl chain, which is further connected to a 3-chloro-4-methylaniline moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline typically involves the reaction of 3-chloro-4-methylaniline with 2-(1H-pyrazol-1-yl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent such as toluene or ethanol, and a base like triethylamine to facilitate the reaction. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(1H-Pyrazol-1-yl)phenyl)-picolinamide: Another pyrazole derivative with similar structural features but different functional groups.
2-(1H-Pyrazol-1-yl)ethanamine: A simpler pyrazole derivative with an ethylamine side chain.
Uniqueness
N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline is unique due to the presence of both a pyrazole ring and a 3-chloro-4-methylaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H14ClN3 |
|---|---|
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
3-chloro-4-methyl-N-(2-pyrazol-1-ylethyl)aniline |
InChI |
InChI=1S/C12H14ClN3/c1-10-3-4-11(9-12(10)13)14-6-8-16-7-2-5-15-16/h2-5,7,9,14H,6,8H2,1H3 |
Clé InChI |
HJPRRYOFYISFGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NCCN2C=CC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine](/img/structure/B14911355.png)
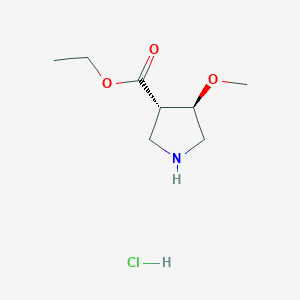

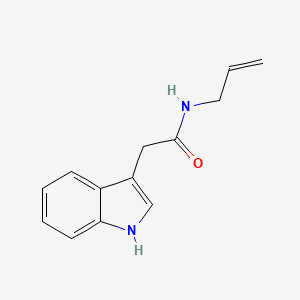


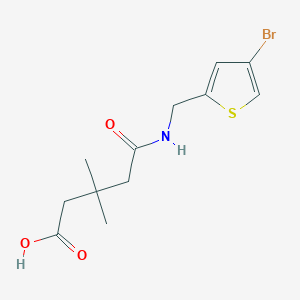
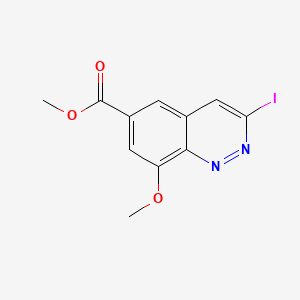
![3-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B14911412.png)
